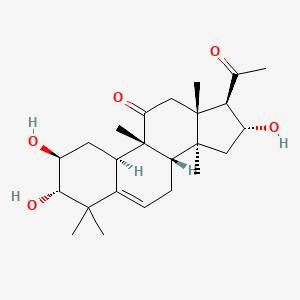

Hexanorcucurbitacin F

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H36O5 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-acetyl-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C24H36O5/c1-12(25)19-16(27)10-22(4)17-8-7-13-14(9-15(26)20(29)21(13,2)3)24(17,6)18(28)11-23(19,22)5/h7,14-17,19-20,26-27,29H,8-11H2,1-6H3/t14-,15+,16-,17+,19+,20-,22+,23-,24+/m1/s1 |

InChI Key |

LUCBGVQZYRKKHI-KFOIKILMSA-N |

SMILES |

CC(=O)C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O |

Canonical SMILES |

CC(=O)C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O |

Synonyms |

hexanorcucurbitacin F |

Origin of Product |

United States |

Phytochemistry and Natural Occurrence of Hexanorcucurbitacin F

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

In plants, the universal five-carbon (C5) precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways that are spatially separated within the cell. nih.govresearchgate.netrsc.org

The Mevalonate (MVA) pathway , which operates in the cytoplasm and endoplasmic reticulum, is primarily responsible for producing the precursors for sesquiterpenoids (C15) and triterpenoids (C30), including the cucurbitacins. rsc.orgmaxapress.comscielo.brscielo.br This pathway starts with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.brnih.gov The enzyme HMG-CoA reductase (HMGR) then catalyzes the key rate-limiting step, reducing HMG-CoA to mevalonic acid (MVA). scielo.br Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. nih.gov

Concurrently, the Methylerythritol 4-Phosphate (MEP) pathway takes place in the plastids. rsc.orgnih.govwikipathways.org It uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce IPP and DMAPP. nih.govrsc.org These precursors are generally used for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids (tetraterpenes, C40). rsc.orgwikipathways.org This compartmentalization allows for independent regulation of different classes of terpenoids. rsc.org For the biosynthesis of Hexanorcucurbitacin F's core structure, the MVA pathway provides the essential C5 units.

Formation of the Cucurbitane Skeleton

Once the C5 building blocks are available, they are assembled into the characteristic tetracyclic core of the cucurbitacins through a series of enzymatic reactions.

The biosynthesis of the triterpenoid (B12794562) backbone begins with the head-to-head condensation of two C15 farnesyl pyrophosphate (FPP) molecules, a reaction catalyzed by squalene (B77637) synthase (SQS) to produce the C30 hydrocarbon, squalene. maxapress.com This linear precursor must then be activated for cyclization. This activation is performed by the enzyme squalene epoxidase (SQE), which is localized to the endoplasmic reticulum. nih.gov SQE catalyzes the oxidation of squalene to form 2,3-oxidosqualene (B107256). maxapress.comnih.govbiorxiv.org This epoxidation is a critical step, as it introduces an epoxide ring that initiates the subsequent cyclization cascade. Overexpression of SQE has been shown to be an effective strategy for increasing the production of triterpenoids in metabolic engineering efforts. frontiersin.orgnih.gov

The cyclization of 2,3-oxidosqualene is the most pivotal and diversity-generating step in triterpenoid biosynthesis. biorxiv.org This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). A single plant can possess multiple OSC genes, each responsible for folding the linear 2,3-oxidosqualene substrate into a specific and complex multi-ringed structure. biorxiv.orgjst.go.jp This step represents a key branch-point in metabolism, directing the precursor towards the synthesis of either sterols (like cycloartenol) or various triterpenoid skeletons. mdpi.com

In the case of cucurbitacins, a specialized OSC known as cucurbitadienol (B1255190) synthase (often abbreviated as CbQ or CDS) is responsible for this transformation. jst.go.jpoup.com It catalyzes the cyclization of 2,3-oxidosqualene to produce cucurbitadienol, the foundational tetracyclic skeleton of all cucurbitacins. jst.go.jpmdpi.comresearchgate.net The characterization of cucurbitadienol synthase enzymes from various plants, including pumpkin (Cucurbita pepo), watermelon (Citrullus lanatus), and monk's fruit (Siraitia grosvenorii), has been crucial in understanding the committed step in cucurbitacin biosynthesis. jst.go.jpoup.com The functional diversity of OSCs across the plant kingdom is a primary driver of the vast structural variety observed in natural triterpenoids.

The biosynthesis of cucurbitadienol is tightly regulated at the genetic level. In many cucurbit species, the genes responsible for cucurbitacin biosynthesis are organized into conserved gene clusters. jst.go.jpnih.gov The expression of these genes is controlled by specific master-regulatory transcription factors.

Key regulators belong to the basic helix-loop-helix (bHLH) family of transcription factors . maxapress.comnih.gov In cucumber, two such tissue-specific TFs, Bl (Bitter leaf) and Bt (Bitter fruit) , have been identified. maxapress.comnih.gov These TFs directly bind to the promoter of the cucurbitadienol synthase gene (Bi) and other biosynthetic genes in the cluster, activating their transcription and leading to the production of cucurbitacins in the leaves and fruit, respectively. maxapress.comfrontiersin.org

This regulatory system is highly conserved across different cucurbits. Orthologous bHLH transcription factors control the biosynthesis of cucurbitacin B in melon and cucurbitacin E in watermelon. maxapress.comnih.govmaxapress.com The domestication of non-bitter varieties of these crops has been linked to mutations in the Bt gene or its promoter, which prevents the accumulation of bitter compounds in the fruit. maxapress.comnih.gov In addition to developmental regulation, cucurbitacin biosynthesis can also be induced by environmental factors. Stress-related signaling, for example, involves the ABA-response element binding factor 1 (AREB1), which can also bind to the Bi gene's promoter to activate its expression. frontiersin.org

Table of Mentioned Chemical Compounds

Advanced Preclinical Investigations into the Biological Activities of Hexanorcucurbitacin F

Mechanistic Insights into Antineoplastic and Cytotoxic Effects in In Vitro Models

Hexanorcucurbitacin F, a member of the highly oxidized tetracyclic triterpenoid (B12794562) family of cucurbitacins, has been the subject of preclinical research to determine its potential as an anticancer agent. ontosight.ai Like other cucurbitacins, it has demonstrated the ability to impede the growth of various cancer cell lines and trigger programmed cell death, or apoptosis. ontosight.ainih.gov These compounds are known to interact with multiple cellular targets, leading to the inhibition of cancer cell proliferation. mdpi.com

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines

While specific studies detailing the induction of apoptosis and cell cycle modulation by this compound are limited, the broader family of cucurbitacins, to which it belongs, is well-documented for these effects. nih.govmdpi.com Cucurbitacins, as a group, are known to induce apoptosis in a variety of cancer cells. nih.govnih.gov This process is often mediated through the modulation of key signaling pathways. nih.gov For instance, cucurbitacins have been shown to target the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which plays a crucial role in cell proliferation and survival. ontosight.ai

Furthermore, many cucurbitacins have been observed to arrest the cell cycle, particularly at the G2/M phase, thereby preventing the uncontrolled proliferation of malignant cells. nih.gov This disruption of the cell cycle can render cancer cells more susceptible to other therapeutic agents. nih.gov For example, Cucurbitacin D has been shown to induce G2/M phase arrest and apoptosis in pancreatic cancer cell lines. nih.gov Similarly, Cucurbitacin B leads to G2/M arrest in breast cancer cells. researchgate.net The induction of apoptosis by cucurbitacins can also involve the regulation of proteins in the Bcl-2 family and caspases. mdpi.comarchivesofmedicalscience.com

Inhibition of Cell Proliferation and Tumor Growth Suppression in Preclinical Settings

In preclinical studies, this compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines. Although specific data on tumor growth suppression in animal models for this compound is not widely available, related cucurbitacin compounds have shown significant antitumor activity in vivo. nih.govnih.gov

The antiproliferative activity of this compound has been observed in several cancer cell lines. The table below summarizes the inhibitory effects of various cucurbitacins, including this compound, on different cancer cell lines.

| Compound Name | Cancer Cell Line | Effect |

| This compound | MCF-7 (Breast), MDA-MB-231 (Breast), A2780 (Ovarian), A2780CP (Ovarian), HCT-116 (Colon), HepG2 (Liver) | Inhibition of cell proliferation researchgate.net |

| Cucurbitacin B | Breast cancer cells | Strong antiproliferative effects researchgate.net |

| Cucurbitacin D | Capan-1 (Pancreatic), AsPC-1 (Pancreatic) | Inhibition of cell viability nih.gov |

| Cucurbitacin E | Breast cancer cells | Growth inhibitory effect nih.gov |

| Cucurbitacin I | Non-small cell lung cancer | Inhibited cell growth spandidos-publications.com |

These findings underscore the potential of this compound and related compounds to suppress tumor growth by directly inhibiting the proliferation of cancer cells. nih.govmdpi.com The mechanisms behind this inhibition often involve the modulation of critical signaling pathways that control cell growth and division. nih.gov

Effects on Cancer Stem Cells and Metastatic Processes (General Cucurbitacins)

The broader class of cucurbitacins has been investigated for its effects on cancer stem cells (CSCs) and the metastatic process. CSCs are a subpopulation of cancer cells believed to be responsible for tumor initiation, drug resistance, and cancer recurrence. nih.gov Cucurbitacins have shown the ability to target these cells, potentially making tumors more vulnerable to treatment. nih.gov They can modulate pathways such as Wnt/β-catenin and Hedgehog, which are crucial for the self-renewal capacity of CSCs. nih.gov

Metastasis, the spread of cancer to distant organs, is a major cause of cancer-related mortality. mdpi.com The epithelial-mesenchymal transition (EMT) is a key process that allows cancer cells to become motile and invasive, facilitating metastasis. mdpi.com Various signaling pathways, including TGF-β, Wnt/β-catenin, and Notch, are involved in both EMT and the maintenance of stem cell properties. nih.gov Cucurbitacins have been found to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis. mdpi.com For instance, they have been observed to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, in breast cancer cells by targeting the JAK/STAT pathways. mdpi.com

Detailed Analysis of Anti-inflammatory Modulations

This compound has demonstrated significant anti-inflammatory properties in preclinical models. nih.govresearchgate.netrsc.org This activity is primarily attributed to its ability to suppress the production of pro-inflammatory molecules and modulate key inflammatory signaling pathways. nih.govresearchgate.net

Suppression of Pro-inflammatory Mediators and Cytokines (e.g., TNF-α, IL-6)

Research has shown that this compound can effectively reduce the levels of pro-inflammatory mediators. In a study using BV-2 microglial cells, a rare hexanortriterpenoid, identified as this compound, significantly attenuated the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govrsc.org The excessive production of these molecules is a hallmark of neuroinflammation, which is implicated in neurodegenerative diseases. nih.gov

The suppression of TNF-α is a key aspect of the anti-inflammatory effects of this compound. nih.govrsc.org While direct studies on the effect of this compound on Interleukin-6 (IL-6) are not as prevalent, other cucurbitacins have been shown to alleviate the expression of both TNF-α and IL-6. grafiati.com The inhibition of these pro-inflammatory cytokines is a crucial mechanism by which this compound may exert its therapeutic effects in inflammatory conditions. nih.govresearchgate.net

Impact on Inflammatory Signaling Cascades (e.g., STAT1/AKT/MAPK/NLRP3 pathways)

Mechanistic studies have revealed that the anti-inflammatory effects of this compound are mediated through the inhibition of several key signaling pathways. nih.govresearchgate.net A significant finding is its ability to attenuate the STAT1/AKT/MAPK/NLRP3 signaling pathway in BV-2 microglial cells. nih.govresearchgate.netrsc.org

The table below outlines the specific signaling pathways modulated by this compound and their role in inflammation.

| Signaling Pathway | Role in Inflammation | Effect of this compound |

| STAT1 | A key transcription factor involved in mediating inflammatory responses. nih.gov | Attenuated nih.govresearchgate.net |

| AKT | A serine/threonine kinase that plays a role in cell survival and inflammation. nih.govfrontiersin.org | Attenuated nih.govresearchgate.net |

| MAPK | A family of protein kinases that regulate a wide range of cellular processes, including inflammation. nih.govresearchgate.net | Attenuated nih.govresearchgate.net |

| NLRP3 Inflammasome | A multi-protein complex that triggers the release of pro-inflammatory cytokines like IL-1β. nih.govfrontiersin.orgresearchgate.net | Attenuated nih.govresearchgate.net |

By inhibiting these interconnected signaling cascades, this compound can effectively dampen the inflammatory response at multiple levels. nih.govresearchgate.net The modulation of the NLRP3 inflammasome is particularly noteworthy, as its activation is a critical step in the inflammatory process. nih.govresearchgate.net

Immunomodulatory Effects on Microglial Cells and Immune Responses

This compound has demonstrated significant immunomodulatory and anti-neuroinflammatory properties, particularly concerning the function of microglial cells. nih.gov Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in initiating and modulating immune responses within the brain. frontiersin.orgwikipedia.orgmdpi.com Under pathological conditions, such as neuroinflammation, microglia become activated and can release a variety of pro-inflammatory mediators, which can contribute to neuronal damage. nih.govfrontiersin.orgrsc.org

A rare hexanortriterpenoid, identified as a form of hexanorcucurbitacin, was isolated from Aquilaria malaccensis agarwood and evaluated for its effects on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation. nih.govresearchgate.net This hexanorcucurbitacin derivative was found to significantly attenuate the production of key pro-inflammatory mediators. nih.gov Specifically, it inhibited the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and suppressed the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govrsc.org

The mechanism underlying these anti-inflammatory effects involves the modulation of critical signaling pathways. Research indicates that this compound exerts its immunomodulatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 signaling pathway in microglial cells. nih.govresearchgate.net By suppressing the phosphorylation of STAT1, AKT, and MAPK proteins, the compound effectively dampens the downstream inflammatory cascade, including the activation of the NLRP3 inflammasome, which is crucial for the production of potent pro-inflammatory cytokines like IL-1β. nih.govrsc.org These findings highlight the potential of this compound as a regulator of microglia-mediated neuroinflammation. nih.gov

| Parameter/Mediator | Observed Effect | Signaling Pathway Implicated | Source |

|---|---|---|---|

| Nitric Oxide (NO) Production | Significantly Inhibited | iNOS suppression | nih.govrsc.org |

| Tumor Necrosis Factor-α (TNF-α) Secretion | Significantly Attenuated | STAT1/AKT/MAPK | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Significantly Reduced | STAT1/AKT/MAPK | nih.govrsc.org |

| Cyclooxygenase-2 (COX-2) Expression | Significantly Reduced | STAT1/AKT/MAPK | nih.govrsc.org |

| NLRP3 Inflammasome Activation | Inhibited | MAPK/NLRP3 | nih.govrsc.org |

Antiviral Efficacy and Mechanisms

While direct studies on the antiviral activity of this compound are limited, the broader family of cucurbitacins, to which it belongs, has been recognized for possessing antiviral properties. mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net This suggests a potential avenue for future investigation into this compound's specific capabilities.

Investigations into various cucurbitacins have revealed a spectrum of antiviral activities. For instance, cucurbitacins B, D, and E have been reported to show potential against the Hepatitis C Virus (HCV) and the Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for HCV in research. jhpr.ir The general antimicrobial and antiviral properties of cucurbitacins have been noted in several reviews, positioning them as a class of natural compounds with the potential for development into therapeutic agents against various viral pathogens. mdpi.comnih.govdntb.gov.ua The antiviral effects are often attributed to the complex tetracyclic triterpenoid structure that is characteristic of these compounds. jhpr.ir

A key mechanism through which some cucurbitacins may exert their antiviral effects is through the inhibition of essential viral enzymes. nih.gov A prominent example is the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govfrontiersin.org This enzyme is critical for the viral life cycle as it cleaves viral polyproteins into functional proteins, making it a prime target for antiviral drugs. frontiersin.orgnih.gov

Studies have indicated that certain cucurbitacin analogs, such as cucurbitacin-G2 glucoside, can effectively bind to and inhibit the activity of SARS-CoV-2 Mpro. jhpr.ir The proposed mechanism involves the inhibitor molecule fitting into the active site of the protease, forming interactions with key amino acid residues, such as the catalytic Cys145, thereby blocking its function. jhpr.irfrontiersin.orgrsc.org Although direct evidence for this compound is pending, its structural similarity to other cucurbitacins makes the inhibition of viral proteases a plausible mechanism of action that warrants further specific investigation.

| Cucurbitacin/Analog | Target Virus/Mechanism | Reported Effect | Source |

|---|---|---|---|

| Cucurbitacin B, D, E | Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV) | Exhibit antiviral potential | jhpr.ir |

| Cucurbitacin G2-Glucoside | SARS-CoV-2 Main Protease (Mpro) | Binds to and inhibits Mpro | researchgate.netjhpr.ir |

| General Cucurbitacins | Various Viruses | Recognized for general antiviral properties | mdpi.comnih.govdntb.gov.ua |

Other Emerging Biological Activities and Therapeutic Potentials (as inferred from Cucurbitacins)

The therapeutic potential of this compound can be further inferred from the diverse biological activities reported for the cucurbitacin family. ontosight.ai These compounds are known for their antioxidant and enzyme-inhibiting capabilities, which are fundamental to many of their pharmacological effects. academicjournals.orgnih.gov

Cucurbitacins are recognized as potent antioxidant agents. nih.govontosight.ai They exhibit a broad capacity to scavenge a variety of free radicals, including highly reactive species like hydroxyl radicals (OH-), superoxide (B77818) anions (O2-), and singlet oxygen. academicjournals.orgwikipedia.org This free-radical scavenging ability is a key component of their mechanism for mitigating oxidative stress, a pathological process implicated in numerous chronic diseases. researchgate.netnih.gov For example, a combination of cucurbitacin B and E glycosides demonstrated significant antioxidant activity by inhibiting lipid peroxidation. wikipedia.orgmdpi.com The study that isolated a hexanorcucurbitacin from Aquilaria malaccensis also noted that the antioxidant properties of the source material could contribute to mitigating neurotoxicity by reducing reactive oxygen species (ROS) levels. researchgate.net

| Activity | Mechanism/Target | Source |

|---|---|---|

| Free-Radical Scavenging | Hydroxyl radical (OH-), Superoxide anion (O2-), Singlet oxygen | academicjournals.orgwikipedia.org |

| Lipid Peroxidation Inhibition | Prevents oxidation of lipids like linoleic acid | academicjournals.orgwikipedia.org |

| Oxidative Stress Reduction | Mitigation of ROS levels | researchgate.netresearchgate.net |

A defining characteristic of cucurbitacins is their ability to inhibit a wide array of enzymes and signaling pathways, which underpins many of their biological effects, including anti-inflammatory and anticancer activities. mdpi.comontosight.ai

One of the most consistently reported targets is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly STAT3. ontosight.aiacademicjournals.orgmdpi.com Inhibition of STAT3 phosphorylation is a key mechanism through which cucurbitacins can control cell proliferation and survival. mdpi.com Other critical pathways and enzymes modulated by cucurbitacins include:

MAPK pathways (e.g., Raf/MEK/ERK): Involved in cell growth and differentiation. mdpi.com

PI3K/AKT/mTOR pathway: Regulates cell survival, growth, and autophagy. mdpi.commdpi.com

Inflammation-related enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are frequently inhibited, contributing to the anti-inflammatory effects of these compounds. academicjournals.orgnih.gov

Receptor Tyrosine Kinases: Some cucurbitacins inhibit receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), impacting cell growth and angiogenesis. mdpi.comwikipedia.org

The hexanorcucurbitacin isolated from Aquilaria malaccensis was shown to inhibit iNOS and COX-2 expression, aligning with the known profile of the cucurbitacin family. nih.govrsc.org This broad capacity for enzyme inhibition makes this compound and related compounds subjects of interest for developing therapies that target specific enzymatic or signaling dysregulations.

| Target Enzyme/Pathway | Associated Biological Effect | Source |

|---|---|---|

| JAK/STAT (especially STAT3) | Anti-proliferative, Pro-apoptotic | mdpi.comontosight.aiacademicjournals.orgmdpi.com |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.govrsc.orgacademicjournals.orgnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Anti-inflammatory | nih.govrsc.orgnih.gov |

| PI3K/AKT/mTOR | Anti-proliferative, Autophagy modulation | mdpi.commdpi.com |

| Raf/MEK/ERK (MAPK) | Inhibition of cell growth | mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Inhibition of cancer cell growth | mdpi.com |

| SARS-CoV-2 Main Protease (Mpro) | Antiviral | researchgate.netjhpr.ir |

Molecular and Cellular Mechanisms of Action of Hexanorcucurbitacin F

Impact on Cellular Processes and Structural Components

Influence on Gene Expression and Proteomic Profiles (General Cucurbitacins)

The influence of cucurbitacins on gene expression and proteomic profiles is a cornerstone of their mechanism of action, leading to the inhibition of cancer cell proliferation and survival. These compounds are known to modulate a variety of signaling pathways and cellular processes by altering the expression of numerous genes and proteins. While specific high-throughput screening data for Hexanorcucurbitacin F is not widely available, research on other prominent cucurbitacins, such as B, D, E, and I, provides significant insights into the probable effects of this compound family on cellular machinery. nih.govcore.ac.uk

Cucurbitacins are well-documented inhibitors of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which is crucial for cell proliferation, differentiation, and survival. nih.govresearchgate.netnih.gov Many cancers exhibit constitutive activation of the JAK/STAT pathway, particularly STAT3, which leads to the transcription of genes involved in tumorigenesis. core.ac.uknih.gov Cucurbitacins have been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby preventing the translocation of STAT3 to the nucleus and subsequent transcription of its target genes. nih.govnih.govresearchgate.net

Furthermore, cucurbitacins can influence the expression of genes that regulate the cell cycle. researchgate.net They have been observed to cause cell cycle arrest, often at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). researchgate.netnih.gov For instance, some cucurbitacins decrease the expression of cyclin A and cyclin B1. researchgate.net

The pro-apoptotic effects of cucurbitacins are also linked to their ability to alter gene and protein expression. They can upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins. researchgate.netresearchgate.net This modulation of the apoptotic machinery is a key aspect of their anticancer activity.

In addition to protein-coding genes, cucurbitacins have been found to regulate the expression of non-coding RNAs, such as long non-coding RNAs (lncRNAs), which are increasingly recognized as important regulators of gene expression in cancer.

The following tables summarize the known effects of general cucurbitacins on gene and protein expression, which are likely to be relevant for understanding the activity of this compound.

Table 1: Influence of General Cucurbitacins on Gene Expression

| Gene Category | Target Gene | Effect of Cucurbitacin Treatment | Cellular Outcome |

| Tumor Suppressor Genes | p21WAF1/CIP1 | Upregulation | Cell cycle arrest |

| p53 | Upregulation | Apoptosis, cell cycle arrest | |

| Oncogenes | c-Myc | Downregulation | Decreased proliferation |

| K-Ras | Downregulation | Decreased proliferation | |

| Cell Cycle Regulators | Cyclin A | Downregulation | G2/M phase arrest |

| Cyclin B1 | Downregulation | G2/M phase arrest | |

| Apoptosis Regulators | Bax | Upregulation | Promotion of apoptosis |

| Bcl-2 | Downregulation | Promotion of apoptosis | |

| Signaling Pathways | STAT3 target genes | Downregulation | Inhibition of proliferation and survival |

This table is based on findings for general cucurbitacins and serves as a predictive model for this compound.

Table 2: Influence of General Cucurbitacins on Proteomic Profiles

| Protein Category | Target Protein | Effect of Cucurbitacin Treatment | Cellular Outcome |

| Signal Transduction | p-STAT3 (phosphorylated STAT3) | Decreased levels | Inhibition of JAK/STAT pathway |

| p-EGFR (phosphorylated EGFR) | Decreased levels | Inhibition of cell growth signaling | |

| p-Akt (phosphorylated Akt) | Decreased levels | Inhibition of cell survival pathway | |

| Apoptosis | Cleaved Caspase-3 | Increased levels | Execution of apoptosis |

| Cleaved Caspase-9 | Increased levels | Initiation of intrinsic apoptotic pathway | |

| PARP (cleaved) | Increased levels | DNA repair inhibition, apoptosis marker | |

| Cell Adhesion & Migration | E-cadherin | Downregulation | Promotion of epithelial-mesenchymal transition |

| N-cadherin | Upregulation | Promotion of epithelial-mesenchymal transition | |

| Vimentin | Upregulation | Promotion of epithelial-mesenchymal transition | |

| Matrix Metalloproteinases | MMP-9 | Decreased levels | Reduced invasion and metastasis |

| Angiogenesis | VEGFA | Decreased levels | Inhibition of new blood vessel formation |

This table is based on findings for general cucurbitacins and serves as a predictive model for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Hexanorcucurbitacin F and Analogues

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore represents the three-dimensional arrangement of essential molecular features that a drug must possess to interact with a specific biological target and trigger a response. fiveable.me Identifying these features for Hexanorcucurbitacin F is the first step toward understanding its mechanism of action.

Key functional groups and structural features of this compound and related compounds that are critical for bioactivity include:

α,β-Unsaturated Carbonyl Group: A recurring feature in many biologically active cucurbitacins is the α,β-unsaturated ketone in the A-ring. This moiety can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine in target proteins. nih.gov This covalent interaction can lead to irreversible inhibition of enzymes or signaling proteins.

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are crucial. These groups can act as both hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the binding pocket of a target protein. ashp.org In a hexanorcucurbitacin isolated from Aquilaria malaccensis, the presence of a hydroxyl group at C-7 was identified through detailed spectroscopic analysis. nih.gov Modifications at hydroxyl groups, such as at the C(2)-OH position in related cucurbitacins, have been shown to significantly impact cytotoxic activity. researchgate.net

Carbonyl Groups: Besides the unsaturated ketone, other carbonyl groups within the molecule contribute to its polarity and can participate in hydrogen bonding as acceptors, anchoring the molecule within its target site. ashp.org

| Functional Group/Feature | Potential Role in Biological Activity | Source |

| α,β-Unsaturated Ketone | Michael acceptor for covalent bonding with target proteins. | nih.gov |

| Hydroxyl Groups (-OH) | Hydrogen bond donors/acceptors for receptor binding. | ashp.orgnih.govresearchgate.net |

| Carbonyl Groups (C=O) | Hydrogen bond acceptors, contributing to polarity and binding. | ashp.org |

| Cucurbitane Skeleton | Provides the rigid scaffold for the precise 3D orientation of functional groups. | researchgate.net |

| Specific Stereochemistry | Ensures conformational complementarity with the target's binding site. | nih.govnih.gov |

The primary structural variation that defines this compound is its truncated side chain, which lacks six carbon atoms compared to the more common cucurbitacins like Cucurbitacin B or E. This "hexanor" feature significantly alters the molecule's properties and, consequently, its biological profile.

The side chain of cucurbitacins plays a significant role in modulating their potency and selectivity. Variations in this chain can affect:

Binding Affinity: The length and functionality of the side chain can impact how the molecule fits into the binding pocket of a target. The truncated chain of this compound may allow it to access different targets or bind to the same target with a different affinity compared to its longer-chain relatives.

Steric Hindrance: A less bulky side chain might reduce steric clashes within a binding site, potentially leading to a more favorable interaction.

The existence of other related compounds, such as Hexanorcucurbitacin D, indicates that even within the hexanor- series, variations in functional groups on the main scaffold can lead to different biological activities, making this class of molecules a subject of interest for SAR studies. grafiati.com

| Compound | Side Chain Structure | Key Structural Difference from this compound |

| This compound | Truncated side chain | Baseline structure |

| Cucurbitacin B | -(CH₂)₂-C(OH)(CH₃)-CH=CH-C(O)CH₃ | Longer, more functionalized side chain |

| Cucurbitacin E | -(CH₂)₂-C(OH)(CH₃)-CH=CH-C(O)CH₃ (with C1-C2 double bond) | Longer side chain and additional double bond in A-ring |

| Hexanorcucurbitacin D | Truncated side chain | Different functional groups on the tetracyclic core. grafiati.com |

Computational Modeling and Prediction of Activity Profiles

To further refine the understanding of SAR, computational chemistry offers powerful tools to model and predict the biological activity of compounds. These in silico methods can guide the synthesis of new analogues by prioritizing those with the highest predicted potency.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational technique used to establish a correlation between the biological activity of a set of molecules and their 3D structural properties. mdpi.comijpsr.com By aligning a series of related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate predictive models. uoa.grnih.gov

CoMFA calculates the steric and electrostatic fields around the aligned molecules, correlating these fields with their biological activities. mdpi.com This helps to visualize regions where bulky groups (steric) or specific charge distributions (electrostatic) are favorable or unfavorable for activity.

CoMSIA expands on this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often leading to a more detailed and predictive model. mdpi.com

While specific 3D-QSAR studies on this compound are not prevalent in the literature, this methodology has been successfully applied to other complex natural products and their derivatives to guide drug design. nih.gov Applying this approach to a series of this compound analogues would involve synthesizing a library of related compounds, evaluating their biological activity, and then using the data to build a predictive 3D-QSAR model. The resulting contour maps would highlight the key structural regions of the hexanorcucurbitacin scaffold that could be modified to enhance activity.

| 3D-QSAR Step | Description | Source |

| 1. Dataset Preparation | A set of structurally related compounds with known biological activities is selected. | nih.gov |

| 2. Molecular Alignment | All molecules in the dataset are superimposed based on a common scaffold or pharmacophore. | cresset-group.com |

| 3. Field Calculation | Steric, electrostatic, and other physicochemical fields are calculated around each molecule on a 3D grid. | mdpi.comuoa.gr |

| 4. Statistical Analysis | Partial Least Squares (PLS) analysis is used to correlate the field values with biological activity, generating a QSAR equation. | mdpi.com |

| 5. Model Validation | The model's predictive power is tested using cross-validation techniques and an external test set of compounds. | nih.gov |

| 6. Contour Map Visualization | The results are visualized as 3D contour maps, indicating regions where modifications would likely increase or decrease activity. | cresset-group.com |

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This technique is invaluable for generating hypotheses about a compound's mechanism of action when the 3D structure of its biological target is known. grafiati.com

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. nih.govmdpi.com MD simulations model the movement of every atom in the system, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. mdpi.com

For cucurbitacins and their analogues, docking and MD simulations have been used to:

Identify key amino acid residues involved in binding to targets like STAT3. researchgate.net

Predict binding energies, which can help rank the potential potency of different analogues. nih.gov

Assess the stability of the compound within the binding pocket. nih.gov

These computational approaches are directly applicable to this compound. By docking this compound into the crystal structures of known cucurbitacin targets, researchers can predict its binding mode and affinity, thereby prioritizing experimental validation and guiding the design of derivatives with improved target engagement.

Strategic Chemical Modifications and Derivatization for Enhanced Bioactivity

The insights gained from SAR and computational studies provide a rational basis for the strategic chemical modification of this compound. The goal of derivatization is to enhance bioactivity, improve selectivity, and optimize pharmacokinetic properties.

Based on the SAR of the broader cucurbitacin class, several modification strategies for this compound can be proposed:

Modification of Hydroxyl Groups: The hydroxyl groups on the cucurbitane scaffold are prime targets for modification. Esterification or etherification at these positions can alter the compound's solubility, cell permeability, and binding interactions. Studies on other cucurbitacins have shown that creating acyl esters or various ether groups at certain hydroxyl positions can lead to increased cytotoxic activity. researchgate.net

Alteration of the Side Chain: Although the truncated side chain is a defining feature, further modifications—such as the introduction of small functional groups (e.g., amines, amides)—could be explored to probe for new interactions within the target's binding site.

Synthesis of Hybrids: Another advanced strategy involves creating hybrid molecules that combine the hexanorcucurbitacin scaffold with other pharmacophores known to have a desired biological effect. This approach has been used to create novel anticancer agents from other molecular scaffolds. nih.gov

These synthetic modifications, often achieved through multi-step reaction sequences involving acylation, coupling reactions, and cyclizations, are essential for exploring the full therapeutic potential of the this compound scaffold. mdpi.commdpi.com

Semi-Synthetic Approaches to Novel this compound Derivatives

Semi-synthesis is a key strategy in medicinal chemistry that involves the chemical modification of a naturally occurring compound to create novel derivatives. This approach leverages the complex and often potent scaffold of the natural product, like this compound, to generate analogues with potentially improved properties, such as enhanced activity, better selectivity, or more favorable pharmacokinetic profiles.

For the cucurbitacin class of compounds, to which this compound belongs, semi-synthetic modifications are a common strategy to explore and optimize biological activity. researchgate.net Natural products serve as excellent starting materials for the design and synthesis of derivatives, which in many cases exhibit superior biological activities compared to the parent compound. researchgate.net The goal of these semi-synthetic efforts is to develop new analogue libraries with distinct properties from the original compounds, thereby creating new lead structures for drug discovery. researchgate.net

Research into related natural products demonstrates this principle. For instance, a series of ester derivatives of Brefeldin A, a natural macrolactone, were semi-synthesized to explore their cytotoxic potential, revealing that monoester derivatives had stronger activity than diester derivatives. mdpi.com Similarly, derivatives of the marine cyclopeptide Ilamycin F were created via semi-synthesis to improve anti-tuberculosis activity, with modifications focused on the C-33 carboxyl and C-44 hydroxyl groups. mdpi.com These examples highlight the general methodologies that can be applied to this compound, focusing on its reactive functional groups to generate novel derivatives for biological screening.

Table 1: General Semi-Synthetic Strategies Applicable to this compound

| Modification Strategy | Target Functional Group on Scaffold | Potential New Derivative Class | Rationale |

| Esterification | Hydroxyl groups (e.g., C2-OH) | Ester derivatives | To improve lipophilicity and cell membrane permeability. |

| Etherification | Hydroxyl groups (e.g., C2-OH) | Ether derivatives | To alter polarity and metabolic stability. |

| Acylation | Hydroxyl groups | Acyl derivatives | To enhance biological activity through modified binding interactions. |

| Glycosylation | Hydroxyl groups | Glycoside derivatives | To improve solubility and potentially alter targeting. |

Targeted Chemical Modifications at Specific Positions (e.g., C2-OH, C25-OH groups for cucurbitacins)

SAR studies on the broader class of cucurbitacins have identified several key positions on the tetracyclic triterpenoid (B12794562) core that are critical for their biological, particularly cytotoxic, activity. These findings provide a roadmap for the targeted modification of this compound. The hydroxyl groups at positions C-2 and C-25 (in related cucurbitacins) are frequently targeted for chemical derivatization.

Numerous cucurbitacins isolated from natural sources have been derivatized through chemical modification at the C(2)-OH and C(25)-OH groups. Research has shown that the introduction of an acyl ester at the C(25)-OH position can significantly increase cytotoxic activity. Furthermore, the modification of the C(2)-OH group to form iso-propyl, n-propyl, and ethyl ether groups has also demonstrated a marked increase in anticancer activity. These modifications underscore the importance of these specific sites in the interaction of cucurbitacins with their biological targets.

Table 2: Structure-Activity Relationships of Modified Cucurbitacin Analogues

| Position of Modification | Type of Modification | Effect on Cytotoxic Activity |

| C2-OH | Etherification (iso-propyl, n-propyl, ethyl) | Increased |

| C25-OH | Acyl Esterification | Increased |

These targeted modifications highlight the potential for creating a focused library of this compound derivatives. By applying these established SAR principles, researchers can rationally design and synthesize new analogues with a higher probability of exhibiting potent and selective biological effects.

Analytical Methodologies for Isolation, Purification, and Quantification of Hexanorcucurbitacin F

Advanced Extraction and Chromatographic Separation Techniques

The initial step in studying Hexanorcucurbitacin F from natural sources, often plant materials, involves its extraction and separation from a complex mixture of other phytochemicals. This is achieved through a combination of optimized extraction protocols and powerful chromatographic techniques.

Optimized Solvent Extraction and Solid-Phase Extraction (SPE) Protocols

The extraction of this compound from its natural matrix is typically accomplished using solvent extraction methods. The choice of solvent is critical and is dictated by the polarity of the target compound. frontiersin.org For cucurbitacins, which are moderately polar, various organic solvents and their aqueous mixtures are employed. Studies on related compounds from the Cucurbitaceae family have shown that solvent systems like ethanol-water mixtures can be highly effective. nih.govmdpi.com The optimization of extraction parameters such as solvent concentration, temperature, and extraction time is crucial to maximize the yield of this compound while minimizing the co-extraction of interfering substances. frontiersin.org For instance, research on pumpkin extracts demonstrated that an ethanol (B145695):water ratio of 50:50 at 120°C for 5 minutes over 2 cycles yielded optimal results for related bioactive compounds. nih.gov

Following initial solvent extraction, Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. organomation.comlcms.cznih.gov SPE operates on the principles of chromatography, where compounds in a liquid phase (the sample) are separated based on their affinities for a solid stationary phase (the sorbent). organomation.comlcms.cz This technique is advantageous over traditional liquid-liquid extraction as it reduces solvent consumption and can be more selective. nih.gov The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. organomation.com For compounds like this compound, a reversed-phase SPE cartridge (e.g., C18) would likely be employed, where the nonpolar stationary phase retains the moderately polar analyte, allowing more polar impurities to be washed away. Subsequent elution with a less polar solvent then recovers the purified compound. Miniaturized versions of SPE, such as microextraction by packed sorbent (MEPS), offer faster and more environmentally friendly options. mdpi.com

Table 1: Comparison of Extraction Techniques

| Technique | Principle | Advantages | Common Application for this compound |

| Solvent Extraction | Partitioning of a compound between two immiscible liquid phases or a solid and a liquid phase based on polarity. chromatographyonline.com | Simple, scalable. | Initial extraction from plant material using solvents like ethanol or methanol (B129727) mixtures. |

| Solid-Phase Extraction (SPE) | Differential partitioning of compounds between a solid stationary phase and a liquid mobile phase. organomation.comlcms.cz | High selectivity, reduced solvent use, automation potential. nih.govmdpi.com | Cleanup and concentration of crude extracts prior to chromatographic analysis. |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of this compound. wikipedia.orgresearchgate.netopenaccessjournals.com HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. shimadzu.com The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.orgshimadzu.com For the analysis of cucurbitacins, reversed-phase HPLC is commonly used, often with a C18 column. The mobile phase typically consists of a gradient mixture of water (often acidified with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com A UV detector is frequently employed for detection, as the chromophores within the cucurbitacin structure absorb UV light. nih.gov

Gas Chromatography (GC) is another powerful separation technique, but its application to compounds like this compound is limited by the requirement that analytes must be volatile and thermally stable. wikipedia.orgsigmaaldrich.com Since this compound is a large, non-volatile molecule, direct GC analysis is not feasible. Derivatization to increase volatility would be necessary, but this adds complexity to the analytical process. Therefore, HPLC remains the more direct and widely used chromatographic method for the analysis of this compound. When coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (MS), GC is highly effective for analyzing volatile and semi-volatile organic compounds. wikipedia.orgnih.gov

Table 2: Chromatographic Methods for this compound Analysis

| Method | Principle | Suitability for this compound | Key Parameters |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.orgshimadzu.com | High. Ideal for non-volatile compounds. openaccessjournals.com | Reversed-phase (C18 column), gradient elution with water/acetonitrile or water/methanol. |

| GC | Separation of volatile compounds in the gas phase based on partitioning between a gaseous mobile phase and a stationary phase. wikipedia.org | Low. Requires derivatization due to non-volatile nature. | Not typically applied directly. |

Preparative Chromatography for Compound Purification

To obtain sufficient quantities of pure this compound for structural analysis and biological testing, preparative chromatography is employed. mz-at.deymcindia.comrssl.com This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and collect fractions of a specific compound. mz-at.derssl.com The goal is to maximize the throughput and purity of the target substance. mz-at.de Preparative HPLC systems use larger columns and higher flow rates than analytical systems. ymcindia.com The process often involves an initial separation on a larger, less expensive column material, followed by a final polishing step on a high-resolution preparative column to achieve the desired purity. mz-at.de Fraction collection is typically triggered by a detector signal, such as UV absorbance, to ensure that only the peak corresponding to this compound is collected. waters.com The combination of different chromatographic techniques, such as an initial separation by countercurrent chromatography followed by preparative HPLC, can be a highly effective strategy for purifying complex natural product extracts. nih.gov

Spectroscopic Characterization and Structural Confirmation

Once a purified sample of this compound is obtained, its chemical structure must be unequivocally confirmed. This is accomplished through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete three-dimensional structure of organic molecules like this compound. researchgate.netnih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the number and types of protons and carbons present in the molecule, respectively. nih.govmdpi.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. researchgate.net Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is particularly important as it reveals long-range correlations between protons and carbons, allowing for the connection of different molecular fragments. These combined NMR data enable the complete assignment of all proton and carbon signals and the definitive determination of the structure of this compound. ethernet.edu.et

Table 3: Key NMR Experiments for Structural Elucidation

| Experiment | Information Provided | Purpose in this compound Analysis |

| ¹H NMR | Chemical shifts and coupling constants of protons. mdpi.com | Identifies the number and environment of hydrogen atoms. |

| ¹³C NMR | Chemical shifts of carbon atoms. mdpi.com | Identifies the number and type of carbon atoms (e.g., methyl, methylene, carbonyl). |

| COSY | Shows correlations between coupled protons. researchgate.net | Establishes H-H connectivities within spin systems. |

| HSQC | Shows correlations between protons and their directly attached carbons. researchgate.net | Links specific protons to their corresponding carbons. |

| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). researchgate.net | Connects different structural fragments to build the complete molecular skeleton. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. vanderbilt.edu It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). vanderbilt.edumsu.edu High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of this compound with high accuracy. uni-saarland.de

In addition to determining the molecular weight, MS can be used to study the fragmentation patterns of a molecule. msu.edulibretexts.org Techniques like tandem mass spectrometry (MS/MS) involve selecting the molecular ion of this compound, subjecting it to fragmentation (e.g., through collision-induced dissociation), and then analyzing the masses of the resulting fragment ions. lcms.czlongdom.org This fragmentation pattern provides valuable structural information that can corroborate the data obtained from NMR spectroscopy. libretexts.org The coupling of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful combination, allowing for the separation of components in a mixture followed by their immediate mass analysis. mdpi.comnih.gov

Validated Quantification Methods for this compound in Complex Matrices

The accurate quantification of this compound in complex matrices, such as plant extracts or biological fluids, is essential for research in pharmacognosy, phytochemistry, and pharmacology. To achieve reliable and reproducible results, validated analytical methods are imperative. The development of such methods typically involves high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS), ensuring both sensitivity and selectivity.

Development of Sensitive and Selective Assays (e.g., HPLC-UV, LC-MS/MS)

The choice of analytical technique for the quantification of this compound depends on the required sensitivity, the complexity of the sample matrix, and the specific research question.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of phytochemicals. For this compound, a reversed-phase HPLC method is typically developed. This involves a C18 column and a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. mdpi.com The gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate the analyte from other compounds in the complex plant matrix. researchgate.net

Detection by UV is possible due to the presence of chromophores in the this compound molecule, specifically the α,β-unsaturated ketone moiety, which exhibits characteristic UV absorbance. nih.gov The selection of an appropriate detection wavelength is critical for maximizing sensitivity and minimizing interference from co-eluting compounds. eurachem.org While HPLC-UV is a cost-effective and reliable method, it may lack the specificity required for very complex samples or trace-level quantification. chula.ac.thmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govd-nb.info This technique combines the superior separation power of HPLC with the precise detection and structural elucidation capabilities of mass spectrometry. nih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. nih.gov

The LC-MS/MS system operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this mode, the first mass spectrometer (quadrupole) selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. The second mass spectrometer selects specific product ions that are characteristic of the analyte. This process provides a very high degree of selectivity and sensitivity, minimizing matrix effects and allowing for accurate quantification even at very low concentrations. nih.govijper.org The development of an LC-MS/MS method is particularly advantageous for analyzing this compound in intricate biological matrices where interfering substances are abundant. nih.gov

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Limit of Quantification (LoQ)

To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process, typically following guidelines from the International Council for Harmonisation (ICH). austinpublishinggroup.com The key validation parameters are crucial for demonstrating the reliability of the quantification data for this compound.

Selectivity/Specificity: This parameter ensures that the analytical signal is unequivocally from this compound and not from other components in the sample matrix, such as impurities, degradation products, or other related cucurbitacins. japsonline.com In HPLC-UV, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix. mdpi.com In LC-MS/MS, the high specificity is inherent to the MRM transitions, providing a much higher degree of confidence. d-nb.info

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of this compound within a given range. eurachem.org To determine linearity, a series of standard solutions of known concentrations are analyzed. The response (peak area) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically >0.99, indicates good linearity. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of this compound standard at different concentration levels (low, medium, and high). The percentage of recovery is then calculated. austinpublishinggroup.com Acceptable accuracy is generally within a range of 80-120%. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst using the same equipment. austinpublishinggroup.com

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment. austinpublishinggroup.com An RSD of <15% is often considered acceptable.

Limit of Quantification (LoQ): The LoQ is the lowest concentration of this compound in a sample that can be reliably quantified with acceptable precision and accuracy. nih.gov It is a critical parameter for determining trace amounts of the compound. The LoQ can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.

While specific published validation data for this compound is limited, the tables below present illustrative performance characteristics for HPLC-UV and LC-MS/MS methods based on typical results obtained for the analysis of structurally related cucurbitacin compounds in complex matrices.

Table 1: Illustrative HPLC-UV Method Validation Parameters for Cucurbitacin Analysis

| Validation Parameter | Typical Performance Characteristic |

|---|---|

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (Recovery) | 95% - 105% |

| Precision (RSD %) | |

| Intra-day | < 2% |

| Inter-day | < 5% |

| Limit of Quantification (LoQ) | ~1 µg/mL |

Table 2: Illustrative LC-MS/MS Method Validation Parameters for Cucurbitacin Analysis

| Validation Parameter | Typical Performance Characteristic |

|---|---|

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Accuracy (Recovery) | 90% - 110% |

| Precision (RSD %) | |

| Intra-day | < 10% |

| Inter-day | < 15% |

| Limit of Quantification (LoQ) | ~0.5 ng/mL |

Ecological and Evolutionary Significance of Hexanorcucurbitacin F

Role as a Chemical Defense Mechanism Against Herbivores

The principal ecological role of Hexanorcucurbitacin F is to act as a chemical defense mechanism against herbivores. frontiersin.orgnih.gov Cucurbitacins, as a group, are renowned for their intensely bitter taste, which serves as a primary deterrent to feeding for a wide range of generalist herbivores. researchgate.netplantarchives.org This bitterness is a direct consequence of the complex molecular structure of these compounds. Plants produce these secondary metabolites to reduce the palatability of their tissues, thereby discouraging consumption and minimizing damage. nih.gov

The production of these defensive compounds can be either constitutive, meaning they are always present in the plant's tissues, or induced, where their synthesis is triggered or increased in response to herbivore damage. nih.govnih.gov This chemical defense is a crucial adaptation for plant survival and reproduction, as it directly impacts the feeding behavior, growth, and survival of herbivorous insects and other animals. nih.gov The presence of compounds like this compound in plant tissues can lead to feeding deterrence, forcing herbivores to seek alternative food sources.

While direct studies focusing exclusively on the deterrent effects of this compound are limited, its classification as a cucurbitacin strongly implies its involvement in anti-herbivore defense. Research on various cucurbitacins has consistently demonstrated their efficacy as feeding deterrents. academicjournals.org For instance, the presence of cucurbitacins in the leaves of Cucumis sativus has been linked to resistance against spider mites. nih.gov

Table 1: Documented Presence of this compound in Plant Species

| Plant Species | Family | Finding | Reference |

| Cayaponia tayuya | Cucurbitaceae | Classified as a naturally occurring cucurbitacin. | academicjournals.org |

| Ecballium elaterium | Cucurbitaceae | Isolated and identified as a hexanorcucurbitacin. | nih.gov |

This table is interactive. You can filter and sort the data.

Influence on Plant-Insect Interactions and Coevolutionary Dynamics

The presence of this compound and other cucurbitacins is a significant driver of coevolutionary dynamics between plants and insects. nih.gov This "evolutionary arms race" involves reciprocal selective pressures where plants evolve more potent chemical defenses, and herbivores, in turn, evolve mechanisms to overcome these defenses. nih.govplos.org

While generalist herbivores are typically repelled by the bitterness of cucurbitacins, some specialist insects have evolved the ability to tolerate and even utilize these compounds. academicjournals.org These specialist insects may detoxify the ingested cucurbitacins or sequester them in their own bodies as a defense against their own predators. slideshare.net This specialization allows them to exploit a food resource that is unavailable to their competitors.

The interaction between plants producing cucurbitacins and the insects that feed on them is a classic example of coevolution. The plants' production of a diverse array of these compounds, including this compound, creates a complex chemical landscape that insects must navigate. This dynamic interplay has led to the diversification of both plant species and the insect lineages that feed on them. nih.gov

Adaptive Advantages of Cucurbitacin Biosynthesis in Specific Plant Genera

The ability to synthesize cucurbitacins, including this compound, confers significant adaptive advantages to the plants that possess this trait. The primary advantage is enhanced resistance to herbivory, which directly contributes to increased survival and reproductive success. nih.gov By deterring herbivores, plants can allocate more resources to growth and seed production.

Beyond direct defense against herbivores, cucurbitacin biosynthesis has been linked to broader stress resistance. There is evidence that the production of these compounds can be induced not only by biotic stressors like herbivory but also by abiotic factors such as drought and heat. nih.gov This suggests that cucurbitacins may play a role in a more general stress response system in plants, providing a comprehensive defensive strategy.

The biosynthesis of these compounds is a key adaptive trait in families like the Cucurbitaceae (the gourd family), where they are most famously found. However, cucurbitacins have also been identified in several other plant families, indicating that the evolution of this defensive chemistry has occurred independently multiple times, underscoring its adaptive value. nih.gov

Q & A

Q. What are the primary chromatographic and spectroscopic methods for isolating and identifying Hexanorcucurbitacin F from natural sources?

this compound is typically isolated using silica gel column chromatography and semi-preparative HPLC, followed by structural elucidation via NMR (¹H, ¹³C, 2D-COSY, HMBC), IR, and MS. For example, in Hemsleya pengxianensis, this compound was identified by comparing its spectral data with known cucurbitacin derivatives .

Q. How is the purity of this compound validated in experimental workflows?

Purity is confirmed via HPLC-DAD/ELSD (>95% peak homogeneity) and corroborated by melting point analysis. For novel derivatives, elemental analysis (C, H, N) and X-ray crystallography may be employed to rule out impurities .

Q. What in vitro assays are used to evaluate the antitumor activity of this compound?

The MTT assay is standard for cytotoxicity screening against cell lines like HeLa. IC₅₀ values are calculated using dose-response curves, with positive controls (e.g., cisplatin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for this compound analogs?

Ambiguities in NMR assignments (e.g., overlapping signals in the δ 1.0–2.5 ppm range) require advanced techniques like NOESY for stereochemical confirmation. Cross-validation with computational methods (DFT-based chemical shift predictions) is recommended .

Q. What experimental designs optimize the synthesis of this compound derivatives for SAR studies?

Structure-activity relationship (SAR) studies benefit from regioselective acetylation or oxidation reactions. For instance, modifying the C-16 or C-25 positions in cucurbitacins alters bioactivity. Use a fractional factorial design to test substituent effects while minimizing synthetic steps .

Q. How do researchers address variability in bioassay results for this compound across different cell lines?

Standardize cell culture conditions (passage number, serum concentration) and validate assays with reference compounds. For example, HeLa cells showed IC₅₀ = 8.2 µM for this compound, but variability in MCF-7 cells may require pathway-specific inhibitors (e.g., PI3K/Akt) to clarify mechanisms .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

Store samples in amber vials under inert gas (N₂) at −80°C. Monitor degradation via UPLC-MS and employ stabilizers like ascorbic acid (0.1% w/v) in aqueous solutions. Accelerated stability testing (40°C/75% RH) predicts shelf-life under ambient conditions .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent cytotoxicity data for this compound?

Use non-linear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and effect sizes to contextualize significance .

Q. What computational tools are effective for molecular docking studies of this compound with anticancer targets?

AutoDock Vina or Schrödinger Suite can model interactions with proteins like topoisomerase II or STAT3. Validate docking poses with molecular dynamics simulations (GROMACS) and compare binding energies to known inhibitors .

Cross-Disciplinary Considerations

Q. How does this compound compare to other cucurbitacins in terms of structural motifs and bioactivity?

Unlike cucurbitacin B (C-24 hydroxylation), this compound lacks six carbon atoms (C-22 to C-27), reducing hydrophobicity. This structural difference correlates with altered cytotoxicity profiles, emphasizing the role of side-chain modifications in activity .

Q. What ethical and practical challenges arise in translating this compound research to preclinical models?

Prioritize in vivo studies using xenograft models (e.g., nude mice) with rigorous ethical approval (IACUC protocols). Address solubility issues via nanoformulation (liposomes) and monitor toxicity through hematological and histopathological endpoints .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions on this compound?

Q. What role does scoping review methodology play in contextualizing this compound within cucurbitacin research?

Conduct a scoping review using PRISMA-ScR guidelines to map existing literature on cucurbitacins’ antitumor mechanisms. Highlight gaps, such as limited data on this compound’s pharmacokinetics, to justify further studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.